1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a compound that combines the structural features of both imidazole and benzimidazole. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzimidazole is a bicyclic compound consisting of a benzene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of benzimidazole with imidazole derivatives. For instance, the reaction of 2-chloromethylbenzimidazole with imidazole in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO) can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the imidazole or benzimidazole rings .
Scientific Research Applications
1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the imidazole moiety.
Imidazole: Contains only the imidazole ring without the benzimidazole structure.
2-(1H-Imidazol-1-ylmethyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: A derivative with additional substituents that may enhance its biological activity.
Uniqueness: 1-((1H-Imidazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its combined structural features of both imidazole and benzimidazole, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
CAS No. |
159064-01-4 |
---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(imidazol-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-2-4-11-10(3-1)13-8-15(11)9-14-6-5-12-7-14/h1-8H,9H2 |
InChI Key |
VDWUPPPWTMHZNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2CN3C=CN=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CN3C=CN=C3 |
Synonyms |
1H-Benzimidazole,1-(1H-imidazol-1-ylmethyl)-(9CI) |
Origin of Product |
United States |
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